

# Anditixafortide (Pentixather): A Technical Overview of its Molecular Characteristics and CXCR4 Binding

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Compound of Interest		
Compound Name:	Anditixafortide	
Cat. No.:	B12373403	Get Quote

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## Introduction

Anditixafortide, also known as Pentixather, is a compelling CXCR4-targeting peptide derivative with significant potential in the realm of endoradiotherapy.[1][2] As a cyclic pentapeptide, its structure is engineered for high-affinity and selective binding to the C-X-C chemokine receptor type 4 (CXCR4), a key player in cancer progression and metastasis.[3] This technical guide provides an in-depth analysis of Anditixafortide's molecular structure, its binding affinity for CXCR4, the experimental methodologies used for its characterization, and the associated signaling pathways.

# **Molecular Structure and Properties**

**Anditixafortide** is a derivative of Pentixafor, another well-known CXCR4 ligand. The primary structural distinction is the substitution of an iodine atom on the tyrosine residue of the cyclic pentapeptide scaffold.[4] This modification is crucial for its utility as a therapeutic vector, particularly when chelated with radionuclides like Yttrium-90 (90Y) or Lutetium-177 (177Lu).[3]

Table 1: Molecular Properties of **Anditixafortide** (Pentixather)



Property	Value
Molecular Formula	C60H79IN14O14
Molecular Weight	1347.26 g/mol
CAS Number	1821136-83-7
Description	A cyclic pentapeptide derivative of Pentixafor, functioning as a CXCR4-targeting endoradiotherapeutic vector.

# **Binding Affinity for CXCR4**

**Anditixafortide** exhibits a high binding affinity for the human CXCR4 receptor. This interaction is critical to its mechanism of action, which involves blocking the natural ligand, CXCL12 (also known as SDF-1), from binding to CXCR4. This disruption of the CXCR4/CXCL12 signaling axis inhibits downstream pathways that promote tumor growth and survival.

The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand.

Table 2: Binding Affinity (IC50) of **Anditixafortide** (Pentixather) and its Complexes for human CXCR4 (hCXCR4)

Compound	IC <sub>50</sub> (nM)
Pentixather	35.8
<sup>nat</sup> Lu-pentixather	8.7 ± 1.2
<sup>nat</sup> Y-pentixather	9.7 ± 1.5
<sup>nat</sup> Bi-pentixather	11.2 ± 2.4

Data sourced from competitive binding assays using Jurkat cells and [1251]FC-131 as the radioligand.



# **Experimental Protocols**

The determination of **Anditixafortide**'s binding affinity for CXCR4 is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols for CXCR4 antagonists.

# **Competitive Radioligand Binding Assay**

Objective: To determine the IC<sub>50</sub> value of **Anditixafortide** by measuring its ability to compete with a radiolabeled ligand for binding to the CXCR4 receptor expressed on a cell line.

#### Materials:

- Cell Line: Jurkat cells (human T-cell leukemia line) endogenously expressing high levels of CXCR4.
- Radioligand: [125] FC-131 or [125] SDF-1α.
- Test Compound: Anditixafortide (Pentixather) at various concentrations.
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 1% Bovine Serum Albumin (BSA).
- · Wash Buffer: Ice-cold HBSS.
- Instrumentation: Gamma counter, 96-well filter plates.

#### Procedure:

- Cell Preparation: Jurkat cells are cultured under standard conditions. Prior to the assay, cells are harvested, washed, and resuspended in assay buffer to a concentration of 4 x 10<sup>5</sup> cells per well.
- Assay Setup: The assay is performed in a 96-well plate format.
- Competition Reaction: To each well, the following are added in sequence:
  - A fixed concentration of the radioligand ([1251]FC-131).

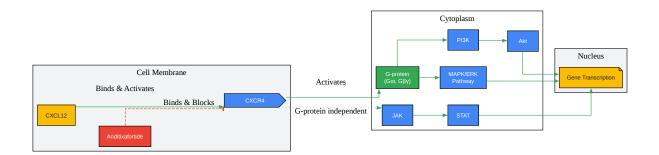


- Varying concentrations of unlabeled **Anditixafortide**.
- The Jurkat cell suspension.
- Incubation: The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a 96-well filter plate. This separates the cells with bound radioligand from the unbound radioligand in the solution.
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC₅₀ value is calculated. This value represents the concentration of Anditixafortide that displaces 50% of the specifically bound radioligand.

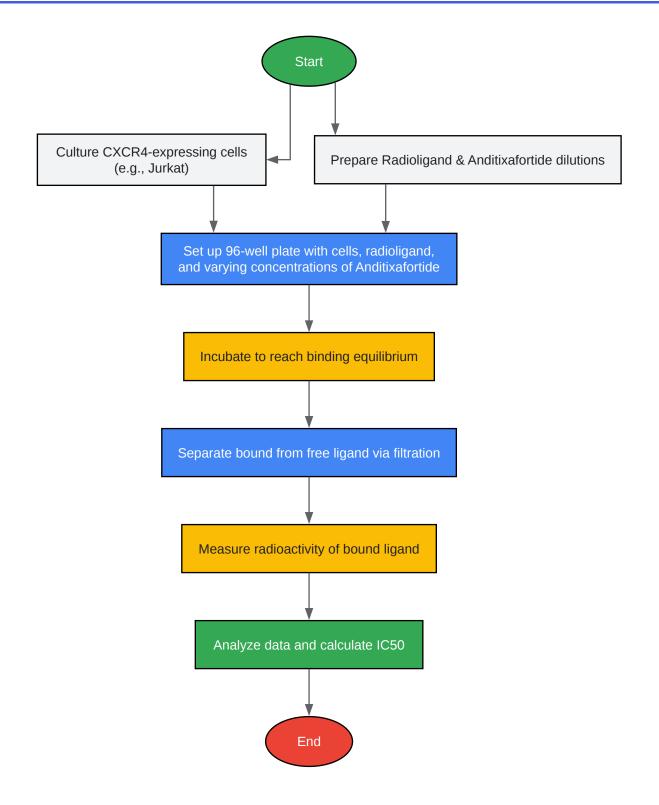
# Signaling Pathways and Experimental Workflow CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates several intracellular signaling cascades that are crucial for cell survival, proliferation, and migration. **Anditixafortide** acts as an antagonist, blocking these downstream effects. The key pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway.









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## References

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